ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the condensation reaction between an ethyl ester and a hydrazine derivative. One common method includes:
Starting Materials: Ethyl 2-aminoacetate and 2-nitrobenzaldehyde.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of azines or other oxidized derivatives.
Substitution: Formation of carboxylic acids from ester hydrolysis.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydrazone moiety can form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzoylamino)-2-(2-nitrophenyl)acetate: Lacks the hydrazone moiety.
Ethyl 2-(benzoylamino)-2-[(E)-2-(4-nitrophenyl)hydrazono]acetate: Similar structure but with a different position of the nitro group.
Ethyl 2-(benzoylamino)-2-[(E)-2-(2-chlorophenyl)hydrazono]acetate: Contains a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is unique due to the presence of both the benzoylamino and hydrazone functional groups, which can impart distinct chemical and biological properties. The specific arrangement of these groups can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl (2E)-2-benzamido-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-2-26-17(23)15(18-16(22)12-8-4-3-5-9-12)20-19-13-10-6-7-11-14(13)21(24)25/h3-11,19H,2H2,1H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAPPXDZMZWBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.